Ferric(III) Hexafluoroacetylacetonate
Overview
Description
Ferric(III) Hexafluoroacetylacetonate, also known as Tris(hexafluoroacetylacetonato)iron(III), is a coordination compound with the molecular formula C15H3F18FeO6 and a molecular weight of 677.00 g/mol . This compound is widely used as a synthetic reagent in biochemical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferric(III) Hexafluoroacetylacetonate can be synthesized through a reaction involving ferric sulfate and hexafluoroacetylacetone under controlled conditions. The reaction typically involves refluxing the reactants to obtain a dark red-brown precipitate, which is then filtered, washed, and dried under vacuum .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ferric(III) Hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often acting as a catalyst.
Substitution: The compound can undergo ligand substitution reactions, where the hexafluoroacetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia, which reacts with Fe(III) ions to produce red-brown Fe(OH)3 . The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with ammonia yield Fe(OH)3, while ligand substitution reactions can produce various iron complexes .
Scientific Research Applications
Ferric(III) Hexafluoroacetylacetonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Ferric(III) Hexafluoroacetylacetonate exerts its effects involves its ability to form stable complexes with various ligands. The compound’s hexafluoroacetylacetonate ligands facilitate the formation of coordination bonds with metal ions, enhancing its stability and reactivity in chemical reactions . The molecular targets and pathways involved include interactions with enzymes and other proteins, which can alter their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ferric(III) Acetylacetonate: Another iron coordination compound with similar applications in catalysis and material science.
Ferric(III) Nitrate: Used in similar research applications but differs in its reactivity and solubility properties.
Ferric(III) Chloride: Commonly used in industrial processes and research but has different chemical properties and applications compared to Ferric(III) Hexafluoroacetylacetonate.
Uniqueness
This compound is unique due to its hexafluoroacetylacetonate ligands, which provide enhanced stability and reactivity compared to other ferric compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
IUPAC Name |
(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;iron(3+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Fe/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPRJLXRDBDIFS-VRBCMZOBSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Fe+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Fe+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H3F18FeO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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